Superior Yield in Pd-Catalyzed C-H Arylation Compared to Alternative Transient Directing Groups
2-Amino-N-methylacetamide is a highly efficient L,L-type transient directing group (TDG) for the Pd-catalyzed ortho-C(sp3)–H arylation of aromatic aldehydes, enabling yields up to 78% [1]. In contrast, other commonly employed bidentate TDGs like 2-aminobenzamide or 2-amino-N-ethylacetamide either fail to promote the reaction or provide significantly lower yields due to unfavorable coordination geometries or steric hindrance. This demonstrates the compound's unique efficacy for this specific C-H functionalization transformation [1].
| Evidence Dimension | Catalytic Efficiency (Product Yield) |
|---|---|
| Target Compound Data | Up to 78% yield for ortho-C(sp3)-H arylated products |
| Comparator Or Baseline | Other L,L-type TDGs (e.g., 2-aminobenzamide, 2-amino-N-ethylacetamide) yield negligible or no product under identical conditions |
| Quantified Difference | >78% absolute yield advantage over non-productive alternatives |
| Conditions | Pd-catalyzed reaction with aryl iodides in the presence of a base and solvent |
Why This Matters
This yield advantage directly translates to higher synthetic efficiency and reduced waste, lowering the cost-per-experiment for researchers in organic synthesis and medicinal chemistry.
- [1] Wang, J., Liu, Y., Han, N., Gao, Y., & Luo, J. (2023). ortho-C(sp3)–H arylation of aromatic aldehydes using 2-amino-N-methyl-acetamide as a L,L-type transient directing group. Organic & Biomolecular Chemistry, 21(9), 1878-1882. View Source
